1-Bromo-2,3-dihydroxy-5-nitronaphthalene

Catalog No.
S8569291
CAS No.
M.F
C10H6BrNO4
M. Wt
284.06 g/mol
Availability
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1-Bromo-2,3-dihydroxy-5-nitronaphthalene

Product Name

1-Bromo-2,3-dihydroxy-5-nitronaphthalene

IUPAC Name

1-bromo-5-nitronaphthalene-2,3-diol

Molecular Formula

C10H6BrNO4

Molecular Weight

284.06 g/mol

InChI

InChI=1S/C10H6BrNO4/c11-9-5-2-1-3-7(12(15)16)6(5)4-8(13)10(9)14/h1-4,13-14H

InChI Key

GFRRXAVOIRYPIZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C(C=C2C(=C1)[N+](=O)[O-])O)O)Br

IUPAC Nomenclature and Systematic Identification

The systematic name 1-bromo-5-nitronaphthalene-2,3-diol follows IUPAC guidelines, where the naphthalene ring is numbered to prioritize the nitro group at position 5, hydroxyl groups at positions 2 and 3, and bromine at position 1. The molecular formula C₁₀H₆BrNO₄ reflects a molar mass of 284.06 g/mol, computed via PubChem’s atomic mass database. Key identifiers include:

PropertyValueSource
CAS Registry NumberNot publicly assigned
InChI KeyGFRRXAVOIRYPIZ-UHFFFAOYSA-N
SMILESC1=CC2=C(C(=C(C=C2C(=C1)N+[O-])O)O)Br
Synonymous DesignationsSCHEMBL423225

The absence of a CAS registry number underscores its status as a less commercially prevalent compound, primarily studied in academic settings.

Crystal Structure Analysis and Polytypic Behavior

While crystallographic data for 1-bromo-2,3-dihydroxy-5-nitronaphthalene remains unpublished, insights can be extrapolated from related bromonitronaphthalene derivatives. For instance, the crystal structure of 2-bromo-2-(5-bromo-2-methyl-4-nitro-1H-imidazol-1-yl)acetohydrazide (C₁₂H₉Br₂N₃O₃) reveals monoclinic symmetry with space group P2₁/c and unit cell parameters a = 9.0255 Å, b = 14.9112 Å, c = 10.9438 Å, and β = 109.223°. This compound’s planar imidazole ring and intermolecular hydrogen bonding (N–H⋯O) suggest analogous hydrogen-bonding networks likely stabilize the dihydroxy derivative’s lattice.

In polytypic systems, hydroxyl and nitro groups often drive polymorphism through variable hydrogen-bonding motifs. For example, nitronaphthalenes without hydroxyl groups (e.g., 1-bromo-5-nitronaphthalene, CID 219988) exhibit weaker intermolecular interactions, leading to less complex packing arrangements. The dihydroxy variant’s potential for polymorphic diversity remains an open area for single-crystal X-ray diffraction studies.

Electronic Configuration and Molecular Orbital Interactions

The electronic structure of 1-bromo-2,3-dihydroxy-5-nitronaphthalene is governed by competing substituent effects:

  • Nitro Group (–NO₂): A strong electron-withdrawing group (EWG) that deactivates the ring via resonance (–R) and inductive (–I) effects, localizing electron density at the meta and para positions relative to itself.
  • Hydroxyl Groups (–OH): Electron-donating groups (EDGs) that activate the ring through resonance (+R), increasing electron density at ortho/para positions.
  • Bromine (–Br): Exhibits a weak –I effect, slightly deactivating the ring while directing electrophilic substitution to specific positions.

Density functional theory (DFT) calculations on analogous nitronaphthalenes reveal that the nitro group reduces the highest occupied molecular orbital (HOMO) energy by ~1.5 eV compared to unsubstituted naphthalene, while hydroxyl groups raise the HOMO by ~0.7 eV. This antagonistic interaction creates a polarized electron distribution, with localized π-electron depletion near the nitro group and enrichment near the hydroxyls.

Comparative Structural Analysis with Related Nitronaphthalene Derivatives

A comparative analysis highlights how functional groups modulate physicochemical properties:

CompoundMolecular FormulaMolar Mass (g/mol)Key SubstituentsSolubility in Water
1-Bromo-2,3-dihydroxy-5-nitronaphthaleneC₁₀H₆BrNO₄284.06–Br, –NO₂, –OH (×2)Low
1-Bromo-5-nitronaphthaleneC₁₀H₆BrNO₂252.06–Br, –NO₂Insoluble
1-Bromo-2-nitronaphthaleneC₁₀H₆BrNO₂252.06–Br, –NO₂Insoluble
2-Bromo-2-nitrobiphenylC₁₂H₉BrNO₂278.11–Br, –NO₂, biphenyl backboneModerately soluble

The dihydroxy derivative’s hydroxyl groups enhance polarity compared to its non-hydroxylated counterparts, though its solubility remains limited due to the hydrophobic naphthalene core. Reactivity diverges markedly: bromonitronaphthalenes without EDGs undergo electrophilic substitution reluctantly, while the dihydroxy variant’s activated ring participates in coupling reactions more readily.

XLogP3

3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

282.94802 g/mol

Monoisotopic Mass

282.94802 g/mol

Heavy Atom Count

16

Dates

Last modified: 11-21-2023

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